![molecular formula C18H10ClNO4 B2541222 N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide CAS No. 886152-77-8](/img/structure/B2541222.png)
N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide
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Description
“N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide” is a chemical compound with the molecular formula C18H10ClNO4 . It is a derivative of xanthene, which is a tricyclic compound that is one of the three isomeric dimethylbenzenes .
Molecular Structure Analysis
The molecular structure of this compound includes a xanthene backbone, which is a system of three fused rings (two benzene rings and one pyran ring). Attached to one of the carbon atoms of the xanthene is a furan-2-carboxamide group. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The molecular weight of this compound is 339.73.
Scientific Research Applications
- Specifics : Xanthones like α- and γ-mangostin (purified from Garcinia mangostana) modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation .
- Findings : Compounds that enhance Nrf2 translocation show promise in terms of biocompatibility and counteraction of cytotoxicity .
Antioxidant and Anti-Inflammatory Properties
Biocompatibility and Cytotoxicity
Molecular Docking Studies
properties
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO4/c19-13-4-1-3-12-16(21)11-7-6-10(9-15(11)24-17(12)13)20-18(22)14-5-2-8-23-14/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXCAKDOFKDPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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